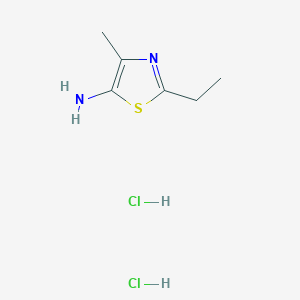![molecular formula C6H14ClNO2 B2405376 3-[(Propan-2-yl)amino]propanoic acid hydrochloride CAS No. 244189-70-6](/img/structure/B2405376.png)
3-[(Propan-2-yl)amino]propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(Propan-2-yl)amino]propanoic acid hydrochloride” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. Unfortunately, the specific molecular structure for “this compound” is not available in the sources I have access to .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its molecular weight, boiling point, and solubility. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the sources I have access to .Applications De Recherche Scientifique
Fluorescent Derivatization of Amino Acids
3-(Naphthalen-1-ylamino)propanoic acid, related to 3-[(Propan-2-yl)amino]propanoic acid hydrochloride, has been utilized in the fluorescent derivatization of amino acids. The amino acids coupled with this compound exhibit strong fluorescence, beneficial in biological assays (Frade et al., 2007).
Polymorphism in Pharmaceutical Compounds
Research on polymorphic forms of compounds similar to this compound demonstrates the importance of spectroscopic and diffractometric techniques in characterizing pharmaceutical compounds. This research aids in understanding the analytical and physical characterization challenges presented by similar compounds (Vogt et al., 2013).
Synthesis of β-Hydroxy-α-Amino Acid
The synthesis of β-hydroxy-α-amino acids, which are key intermediates in developing pharmaceutical drugs, has been achieved using enzymes such as d-threonine aldolase. This method is relevant for compounds like this compound in drug development processes (Goldberg et al., 2015).
Crystal Structure Analysis
Research on the crystal structure of compounds closely related to this compound is crucial for understanding their potential pharmaceutical applications. This involves studying their molecular geometry and interactions at the atomic level, which are vital for drug design and development (Jian Li et al., 2009).
Synthesis and Investigation of Novel Compounds
Research on the synthesis and investigation of compounds such as 1,3-Bis(5-nitraminotetrazol-1-yl) propan-2-ol, which shares structural similarities with this compound, helps in understanding the chemical properties and potential applications of these types of compounds in various fields including materials science (Klapötke et al., 2017).
Improved Preparation of Related Compounds
Methods for improving the preparation of racemic 2-amino-3-(heteroaryl)propanoic acids, which are structurally related to this compound, are significant in pharmaceutical chemistry for enhancing the yield and quality of such compounds (Kitagawa et al., 2004).
Rearrangement and Synthesis Studies
Studies on the rearrangement of compounds like 2-(2,5-dioxopyrrolidin-1-yl)guanidine, which are related to this compound, provide insights into efficient synthesis processes and the structural analysis of novel compounds. This research is beneficial in developing new pharmaceuticals and understanding the behavior of similar compounds under different conditions (Chernyshev et al., 2010).
Preparation of Intermediates for Biological Activities
Studies on the preparation of intermediates like 3-(aminothiocarbonylthio)propanoic acids, which are relevant to the synthesis of compounds like this compound, are significant in the synthesis of biologically active compounds. This research contributes to the development of new drugs and therapeutic agents (Orlinskii, 1996).
Functional Modification of Polymers
Research on the modification of polymers through the reaction with various amino compounds, including those similar to this compound, is important in materials science. This modification enhances properties such as thermal stability and biological activity, making these polymers useful in medical applications (Aly & El-Mohdy, 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(propan-2-ylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5(2)7-4-3-6(8)9;/h5,7H,3-4H2,1-2H3,(H,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJNXQNJAZSORH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(4-Bromophenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2405295.png)

![N-(2,5-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![9-(2,5-dimethylbenzyl)-3-(4-methoxyphenyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2405301.png)






![Methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate](/img/structure/B2405313.png)
![L-Gamma-Glutamyl-S-Benzyl-N-[(S)-Carboxy(Phenyl)methyl]-L-Cysteinamide](/img/structure/B2405314.png)